

Long-term stability of Pregnanediol 3-glucuronide in frozen urine samples.

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Compound of Interest

Compound Name: Pregnanediol 3-glucuronide

Cat. No.: B129214

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Technical Support Center: Pregnanediol 3-glucuronide (PdG) Analysis

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of **Pregnanediol 3-glucuronide** (PdG), the primary urinary metabolite of progesterone, in frozen urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of urine samples for PdG analysis?

For long-term stability of PdG, it is recommended to store urine samples at -80°C.[1][2][3][4] Storage at -20°C is also a viable option and has been shown to maintain the stability of many clinical chemistry parameters for over 10 years.[4][5] If immediate freezing is not possible, samples should be refrigerated at 2-4°C and processed within 8 hours.[6] Storing samples at room temperature (20-25°C) or even refrigerated at 4°C for extended periods can lead to significant degradation of the analyte.[1][2][4][7][8]

Q2: How long can I store urine samples at -80°C without significant degradation of PdG?

Studies have demonstrated that PdG is stable in urine for at least 6 months when stored at -80°C.[4] One study showed that after 24 weeks at -80°C without additives, the activity of PdG was still within 69.0% to 101.2% of the initial concentration.[1][2] With the addition of stabilizers

like glycerol or bovine serum albumin (BSA), the activity can be maintained between 91.1% and 106.3% over the same period.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q3: Do freeze-thaw cycles affect the concentration of PdG in urine samples?

Pregnanediol 3-glucuronide has shown remarkable stability through multiple freeze-thaw cycles. One study found no significant decrease in PdG concentration after up to 10 freeze-thaw cycles.[\[7\]](#)[\[8\]](#) While PdG itself is stable, it is a general best practice in biobanking to aliquot samples into smaller volumes to minimize the need for repeated freezing and thawing of the entire specimen, as this can affect other urinary components.[\[9\]](#)

Q4: Should I use preservatives or additives in the urine samples for long-term storage?

While antimicrobial additives like sodium azide, thymol, and boric acid have not been shown to consistently improve the stability of PdG, certain cryoprotectants can be beneficial.[\[1\]](#)[\[2\]](#) The addition of glycerol or bovine serum albumin (BSA) has been shown to improve the stability of PdG in samples stored at -80°C for 24 weeks.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q5: What is the proper procedure for collecting and handling urine samples prior to freezing?

Proper collection and handling are crucial for sample integrity. Use clean, leak-proof containers, preferably made of high-density polyethylene or polypropylene.[\[6\]](#)[\[10\]](#) For most applications, a "midstream" urine collection is recommended to reduce contamination.[\[6\]](#)[\[10\]](#) The container should be clearly labeled with the patient's ID, date, and time of collection.[\[10\]](#) If samples cannot be frozen within an hour, they should be refrigerated at approximately 4°C for no longer than 24 hours.[\[10\]](#)

Troubleshooting Guide

Issue 1: Lower than expected PdG concentrations in long-term stored samples.

Potential Cause	Troubleshooting Steps
Sample Degradation	Verify the storage temperature. Samples stored above -20°C, especially at 4°C or room temperature, will show significant degradation. [1][2][7] Review the sample's storage history to ensure it was consistently kept at the appropriate frozen temperature.
Improper Thawing	Ensure the entire sample is completely thawed and thoroughly mixed by gentle inversion before aliquoting for analysis. Incomplete mixing can lead to concentration gradients within the sample.
Bacterial Contamination	If samples were stored for an extended period at room or refrigerated temperatures before freezing, bacterial growth could have occurred, potentially affecting analyte stability.[9] Review pre-freezing handling procedures.
Assay Interference	Consider if any additives or preservatives used could interfere with the immunoassay or mass spectrometry method used for quantification.

Issue 2: High variability in PdG results between different aliquots of the same parent sample.

Potential Cause	Troubleshooting Steps
Incomplete Thawing & Mixing	Before taking an aliquot for testing, ensure the parent sample is fully thawed and mixed gently but thoroughly to ensure homogeneity. Solutes can concentrate at the bottom of the tube during freezing.
Multiple Freeze-Thaw Cycles	Although PdG is stable, repeated freeze-thaw cycles of a large parent tube from which aliquots are taken can introduce variability. It is best practice to create single-use aliquots upon initial processing. [9]
Pipetting Error	Review and verify the calibration of pipettes used for aliquoting and preparing dilutions.

Data on PdG Stability

Table 1: Long-Term Stability of PdG at Various Temperatures (Without Additives)

Storage Temperature	Duration	Analyte Activity (% of Initial Concentration)	Reference
37°C	2 weeks	7.5% - 66.9%	[1] [2]
25°C	2 weeks	35.1% - 89.6%	[1] [2]
4°C	2 weeks	91.9% - 102.8%	[1] [2]
-20°C	6 months	Stable	[4]
-80°C	24 weeks	69.0% - 101.2%	[1] [2]
-80°C	6 months	Stable	[4]

Table 2: Effect of Additives on PdG Stability in Urine Stored for 24 Weeks at -80°C

Additive	Analyte Activity (% of Initial Concentration)	Reference
None	69.0% - 101.2%	[1] [2]
Glycerol and Bovine Serum Albumin (BSA)	91.1% - 106.3%	[1] [2] [3]

Table 3: Effect of Freeze-Thaw Cycles on PdG Stability

Number of Freeze-Thaw Cycles	Change in Concentration	Reference
Up to 10 cycles	No significant decrease	[7] [8]

Experimental Protocols

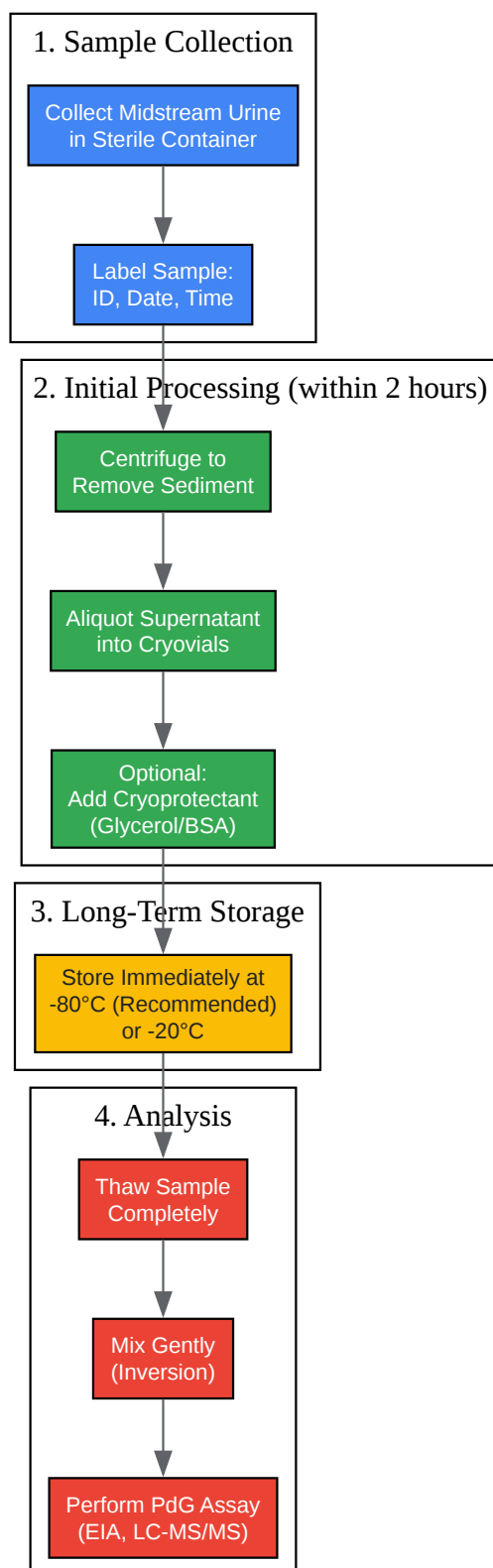
Protocol: Evaluation of Long-Term Stability of PdG in Urine

This protocol is based on methodologies described in the literature for assessing analyte stability.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#)

- Sample Collection: Collect first morning or 24-hour urine samples from healthy volunteers into sterile, preservative-free containers.
- Initial Processing:
 - Pool the collected urine to create a homogenous sample stock to minimize inter-sample variability.
 - Measure the baseline concentration of PdG immediately using a validated assay (e.g., EIA, LC-MS/MS).
 - Centrifuge the urine pool (e.g., at 1500 x g for 10 minutes) to remove sediment.
- Aliquoting and Storage:

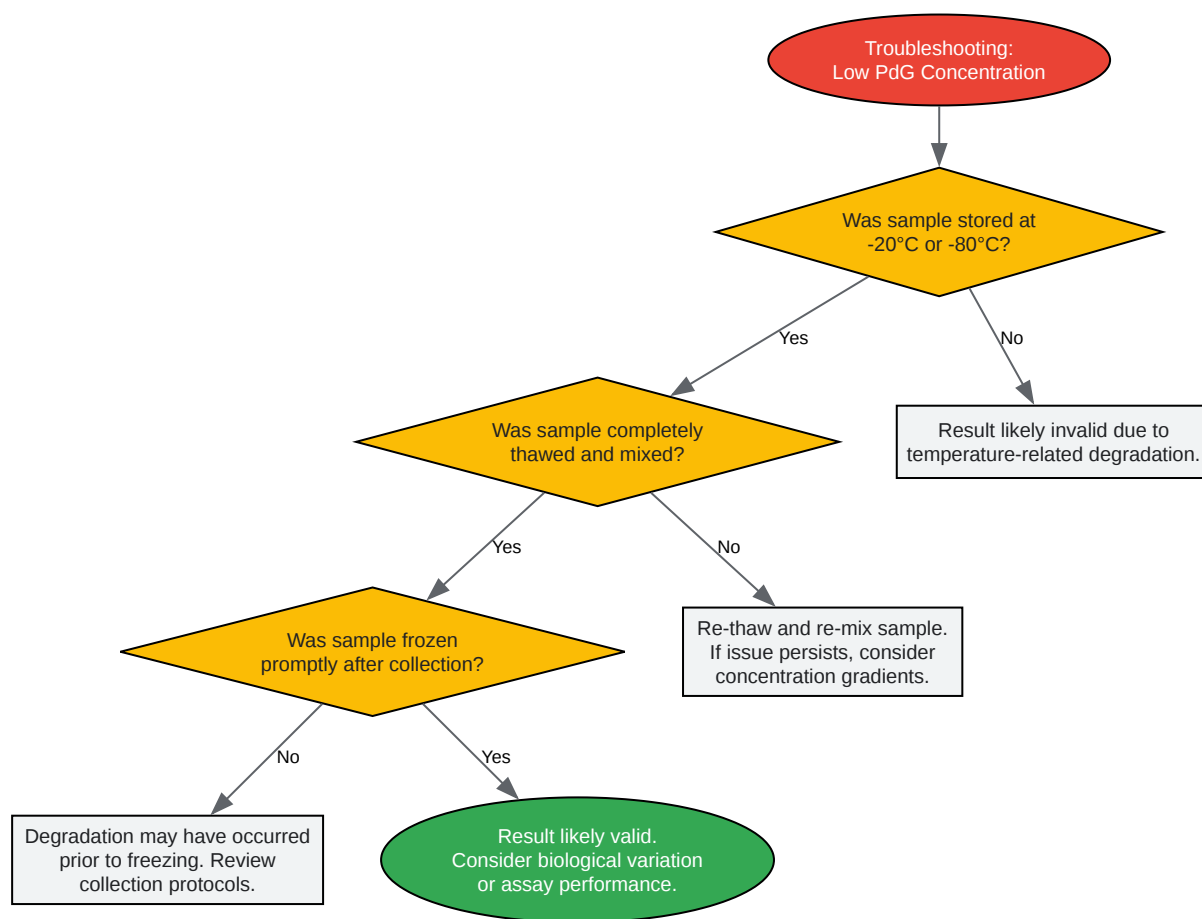
- Dispense the supernatant into multiple, clearly labeled cryovials (e.g., 1.5 mL).
- Divide the aliquots into different groups for each storage condition to be tested (e.g., -20°C and -80°C).
- Prepare separate aliquots for each time point to be tested (e.g., 1 month, 3 months, 6 months, 1 year) to avoid freeze-thaw cycles of the stability samples.
- Store a set of baseline aliquots at -80°C, which will be thawed and analyzed with each time point as a control.
- **Stability Testing:**
 - At each designated time point, retrieve the corresponding set of aliquots from each storage condition.
 - Allow samples to thaw completely at room temperature or 4°C.
 - Mix the thawed samples gently by inversion.
 - Analyze the PdG concentration in the test aliquots and the baseline control aliquots in the same analytical run.
- **Data Analysis:**
 - Calculate the percentage of PdG remaining at each time point relative to the initial baseline concentration.
 - The analyte is considered stable if the measured concentration is within a predefined range of the baseline value (e.g., $\pm 15\%$).

Visual Guides



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Caption: Recommended workflow for urine sample handling and long-term storage for PdG analysis.



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Caption: Decision tree for troubleshooting unexpectedly low PdG concentrations.

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